Bis(4-methoxyphenyl) Selenoxide
Description
Historical Context and Evolution of Organoselenium Reagents in Synthetic Methodology
The field of organoselenium chemistry, which explores compounds containing carbon-to-selenium bonds, has a history stretching back to 1836 with the isolation of the first organoselenium compound, diethyl selenide (B1212193). wikipedia.org However, for over a century, the chemistry of these compounds remained a relatively specialized area of investigation. rsc.org A significant turning point occurred in the early 1970s with the discovery of the selenoxide elimination reaction. researchgate.netresearchgate.net This reaction, which provides an exceptionally valuable method for creating carbon-carbon double bonds, propelled organoselenium reagents into the mainstream of synthetic organic chemistry. researchgate.netresearchgate.netualberta.ca
Initially, selenium dioxide (SeO₂) was the predominant selenium-based oxidizing agent used in organic synthesis since its discovery in the 1930s. rsc.org The development of the selenoxide elimination and other useful reactions in the 1970s dramatically expanded the synthetic chemist's toolkit. rsc.org Organoselenium compounds have since been recognized for their versatility, acting as electrophiles, nucleophiles, and radical precursors. researchgate.netresearchgate.netwindows.net This versatility allows for a wide range of chemical transformations, including selenocyclizations and oxyselenenylations. researchgate.net
The evolution of organoselenium chemistry has been driven by several key factors. The relative weakness of the carbon-selenium bond (234 kJ/mol) compared to the carbon-sulfur bond (272 kJ/mol) facilitates many of the unique reactions of these compounds. wikipedia.org Furthermore, the ease of oxidation of divalent selenium compounds is a crucial aspect of their reactivity. wikipedia.org Over the past few decades, there has been significant progress in developing new organoselenium reagents and methodologies, solidifying their importance in modern organic synthesis for constructing a wide array of chemical bonds. nih.govnumberanalytics.com
Significance of Selenoxides as Intermediates and Reagents in Organic Transformations
Selenoxides, with the general structure R-Se(=O)-R', are pivotal intermediates and reagents in a multitude of organic transformations. wikipedia.org Their significance stems largely from their unique reactivity, particularly in comparison to their sulfur analogs, sulfoxides. wikipedia.org Selenoxides are generally unstable when they possess β-protons, readily undergoing a syn-elimination reaction to form alkenes. wikipedia.org This process, known as selenoxide elimination, is a cornerstone of modern synthetic chemistry for creating α,β-unsaturated carbonyl compounds. wikipedia.orgwikipedia.org
The mechanism of selenoxide elimination is an intramolecular, concerted process that proceeds through a five-membered cyclic transition state. wikipedia.orgacs.org This reaction is mechanistically related to the Cope elimination. wikipedia.org A key advantage of selenoxide elimination is its high reactivity, with most selenoxides decomposing to the corresponding alkenes at temperatures between -50 and 40 °C. wikipedia.org This allows for the smooth formation of carbon-carbon double bonds at or even below room temperature. acs.org The reaction is typically initiated by the oxidation of a selenide to the corresponding selenoxide using common oxidizing agents like hydrogen peroxide, ozone, or meta-chloroperoxybenzoic acid (mCPBA). nih.gov
Beyond elimination reactions, selenoxides also function as mild and selective oxidizing agents for various functional groups. nih.govoup.com For instance, they can oxidize thiols to disulfides, sulfides to sulfoxides, and hydroquinones to benzoquinones. oup.com Selenoxides can also act as catalysts in oxidation reactions, often in conjunction with a stoichiometric oxidant like hydrogen peroxide. nih.gov This catalytic application is part of a growing trend towards developing greener synthetic protocols. acs.org The ability of selenoxides to participate in both elimination and oxidation reactions underscores their importance and versatility as reagents and intermediates in contemporary organic synthesis.
Overview of Bis(4-methoxyphenyl) Selenoxide as a Pivotal Organoselenium Compound for Research
This compound is a specific organoselenium compound that has garnered attention in various research areas due to its distinct properties and reactivity. chemimpex.com Characterized by two methoxyphenyl groups attached to a selenoxide moiety, this compound serves as a valuable tool in both organic synthesis and medicinal chemistry research. chemimpex.com
In the realm of synthetic chemistry, this compound is recognized as a mild and selective oxidizing agent. nih.govoup.com It has been successfully employed for the oxidation of a range of organic compounds, including the conversion of thiols to disulfides and sulfides to sulfoxides. oup.com Furthermore, it can act as a co-oxidant in combination with catalytic amounts of selenium dioxide for the oxidation of benzyl (B1604629) alcohols to benzaldehydes, suggesting an effective redox cycle. oup.com This highlights its utility in facilitating specific oxidative transformations under gentle conditions.
Beyond its role as an oxidant, this compound is explored for its potential in pharmaceutical and antioxidant applications. chemimpex.com Its structure is being investigated for potential therapeutic uses, including in cancer research. chemimpex.com The compound exhibits significant antioxidant properties, making it a subject of interest for its ability to scavenge free radicals and potentially mitigate oxidative stress-related conditions. chemimpex.com The versatility of this compound, stemming from its unique electronic and structural features, positions it as a key compound for ongoing research in the broader field of organoselenium chemistry. chemimpex.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| CAS Number | 25862-14-0 | chemimpex.comechemi.com |
| Molecular Formula | C₁₄H₁₄O₃Se | chemimpex.comechemi.com |
| Molecular Weight | 309.22 g/mol | chemimpex.com |
| Appearance | White to light yellow powder or crystal | chemimpex.com |
| Purity | ≥ 93% (HPLC) | chemimpex.com |
Structure
2D Structure
Properties
IUPAC Name |
1-methoxy-4-(4-methoxyphenyl)seleninylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3Se/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEWETDJNQVWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Se](=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456745 | |
| Record name | Bis(4-methoxyphenyl) Selenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25862-14-0 | |
| Record name | Bis(4-methoxyphenyl) Selenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methoxy-4-(4-methoxybenzeneseleninyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies for Bis 4 Methoxyphenyl Selenoxide and Precursors
Oxidation Pathways for the Preparation of Bis(4-methoxyphenyl) Selenoxide
The conversion of a selenide (B1212193) to a selenoxide is a fundamental transformation in organoselenium chemistry. mdpi.com This oxidation must be conducted under mild conditions to prevent over-oxidation to the corresponding selenone or undesired side reactions. nih.gov For Bis(4-methoxyphenyl) Selenide, several oxidative strategies have been established.
Peroxide-based reagents are the most common and effective oxidants for converting selenides to selenoxides due to their reactivity under mild conditions. nih.gov The oxidation mechanism involves a nucleophilic attack from the selenium atom of the selenide onto an oxygen atom of the peroxide. lookchem.com
Hydrogen peroxide (H₂O₂) is a widely used oxidant for this transformation. nih.gov The reaction is typically carried out in a suitable organic solvent. While effective, the use of excess hydrogen peroxide can sometimes lead to over-oxidation or catalytic decomposition, necessitating careful control of stoichiometry. nih.govlookchem.com
For substrates that may be sensitive to the conditions of hydrogen peroxide oxidation, meta-Chloroperoxybenzoic acid (mCPBA) serves as a valuable alternative. nih.gov mCPBA can oxidize selenides at temperatures low enough to prevent the subsequent thermal elimination reactions that selenoxides are known for, ensuring the oxidant is consumed before any potential decomposition of the product. nih.gov
| Oxidizing Agent | Typical Conditions | Advantages | Considerations |
| Hydrogen Peroxide (H₂O₂) | Aqueous solution in an organic solvent (e.g., THF, CH₂Cl₂) | Readily available, cost-effective, water is the primary byproduct. | Risk of over-oxidation to selenone; can be autocatalytic and highly exothermic. nih.govresearchgate.net |
| meta-Chloroperoxybenzoic Acid (mCPBA) | Organic solvent (e.g., CH₂Cl₂) at low temperatures | High selectivity for selenoxide, suitable for sensitive substrates. | Requires buffering with a base to prevent acid-mediated side reactions. nih.gov |
| tert-Butyl hydroperoxide (TBHP) | Used with selenium catalysts for various oxidations. | Effective for specific catalytic cycles. nih.gov | Often used catalytically rather than as a direct stoichiometric oxidant for simple selenide to selenoxide conversion. |
This table provides a summary of common peroxide-based oxidizing agents used in the synthesis of selenoxides.
Photochemical methods offer an alternative, often catalyst-free, route for initiating organic reactions. While the direct photochemical oxidation of a diaryl selenide to a selenoxide is not a commonly cited pathway, photo-induced reactions are significant in organoselenium chemistry for generating radical species. nih.govnih.gov The cleavage of the Se-Se bond in diselenides can be initiated by visible light to produce selenyl radicals, which can then participate in various cyclization and addition reactions. lookchem.comnih.gov
Theoretical studies on related systems, such as dimethylaminonaphthalimide dyes, show that replacing an oxygen atom with selenium results in a bathochromic shift (a shift to longer wavelengths) in the molecule's absorption spectrum. mdpi.com This enhanced absorption in the visible light region suggests that selenated organic molecules are more susceptible to photochemical activation. mdpi.com While direct photochemical oxygen transfer to form this compound is not well-documented, the inherent photosensitivity of organoselenium compounds points to a potential area for future synthetic exploration. wikipedia.org
Beyond peroxides, other oxidizing agents can be employed for the synthesis of selenoxides, each with specific applications and advantages.
Ozone (O₃) is a powerful oxidant that can convert selenides to selenoxides effectively. nih.gov Its primary benefit is that the only byproduct is molecular oxygen, which simplifies reaction workup and purification. This method is particularly useful when the resulting selenoxide is intended for thermal elimination reactions where residual oxidants or byproducts could interfere. nih.govacs.org
For certain substrates, such as β-dicarbonyl compounds, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been used as an effective oxidizing agent to facilitate the synthesis of enediones via a selenoxide elimination pathway. acs.org Selenium(IV) oxide (SeO₂) is another important oxidant in organoselenium chemistry, though it is more commonly used for allylic oxidations or in combination with co-oxidants like H₂O₂. mdpi.comnih.gov
| Oxidizing Agent | Typical Application | Key Features |
| Ozone (O₃) | General selenide oxidation. | Clean reaction with only O₂ as a byproduct; ideal for sensitive subsequent steps. nih.gov |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Oxidation of α-seleno-β-dicarbonyl compounds. | Effective for synthesizing enediones. acs.org |
| Selenium Dioxide (SeO₂) | Used in catalytic systems with a stoichiometric oxidant (e.g., H₂O₂). | A key reagent in various selenium-mediated oxidations. nih.gov |
This table summarizes alternative oxidizing agents for the preparation of selenoxides.
Precursor Synthesis: Bis(4-methoxyphenyl) Selenide Formation
The synthesis of the precursor, Bis(4-methoxyphenyl) Selenide, is a crucial first step. As a symmetrical diaryl selenide, several reliable methods exist for its formation, primarily involving the creation of carbon-selenium bonds with an aromatic system.
The formation of symmetrical diaryl selenides like Bis(4-methoxyphenyl) Selenide can be achieved through several robust synthetic routes. One of the most common approaches involves the reaction of an organometallic reagent with a selenium source. researchgate.net Specifically, a Grignard reagent (Aryl-MgBr) or an organolithium reagent (Aryl-Li), prepared from the corresponding aryl halide (e.g., 4-bromoanisole (B123540) or 4-iodoanisole), can react with elemental selenium. x-mol.com Subsequent workup yields the desired diaryl selenide.
An alternative strategy involves the reaction of selenium halides, such as selenium tetrachloride (SeCl₄) or in situ prepared selenium dichloride (SeCl₂), with two equivalents of an aryl Grignard reagent. researchgate.net Another established method is the reaction of an aryl halide with an alkali metal selenide, such as sodium selenide (Na₂Se), which can be generated in situ by reducing elemental selenium with agents like sodium borohydride. nih.govresearchgate.net However, this route can be less efficient for less reactive aryl halides. researchgate.net
| Method | Reactants | Description | Reference |
| Grignard Reagent Route | Aryl Magnesium Halide + Elemental Selenium (Se) | The Grignard reagent, formed from an aryl halide like 4-bromoanisole, reacts with selenium powder. | nih.govx-mol.com |
| Organolithium Route | Aryl Lithium + Elemental Selenium (Se) | An aryllithium compound reacts with selenium, often leading to high yields of the selenide. | researchgate.net |
| Selenium Halide Route | Aryl Grignard Reagent + SeCl₂/SeCl₄ | Two equivalents of the Grignard reagent react with a selenium halide. | researchgate.net |
| Alkali Metal Selenide Route | Aryl Halide + Na₂Se | Sodium selenide, often prepared in situ, acts as a nucleophile to displace halides from the aromatic ring. | nih.govresearchgate.net |
This table compares common synthetic methods for preparing symmetrical diaryl selenides.
The incorporation of a selenium atom into an aromatic ring to form a C-Se bond is the key step in synthesizing the selenide precursor. Aromatic systems, such as the methoxybenzene (anisole) moiety in the target compound, are electron-rich, which influences the choice of synthetic strategy.
The use of organometallic intermediates is a cornerstone of this process. The formation of an aryl Grignard reagent from 4-bromoanisole or an aryllithium compound from 4-iodoanisole (B42571) creates a nucleophilic aromatic carbon that can readily attack an electrophilic selenium source or elemental selenium itself. nih.govresearchgate.netx-mol.com The reaction of a Grignard reagent with elemental selenium is a well-established and efficient method for this purpose.
Modern synthetic methods also include transition-metal-catalyzed cross-coupling reactions. For instance, copper-catalyzed reactions can facilitate the coupling of aryl halides with diselenides or other selenium nucleophiles, providing a versatile route to diaryl selenides under relatively mild conditions. Furthermore, electrophilic selenenylating reagents like benzeneselenyl chloride (PhSeCl) can react with highly activated aromatic rings, although this is more common for phenols or anilines than for anisole (B1667542) ethers without additional directing groups. nih.gov The aromatic character of selenophenes, which are related heterocyclic structures, is well-established, underscoring the stability of selenium within conjugated systems.
In Situ Generation of this compound in Catalytic Cycles
The utility of this compound in synthetic organic chemistry is significantly enhanced by its ability to be generated in situ within catalytic cycles. This approach avoids the need to isolate the often sensitive selenoxide, allowing it to be formed and consumed directly in the reaction mixture. The primary method for the in situ generation of this compound involves the oxidation of its corresponding selenide precursor, bis(4-methoxyphenyl) selenide.
A common catalytic system employs hydrogen peroxide (H₂O₂) as a terminal oxidant in conjunction with a catalytic amount of the selenide. In this system, the selenide is oxidized to the active catalytic species, this compound. nih.gov This in situ generated selenoxide then acts as the primary oxidant for the organic substrate, transferring its oxygen atom and being reduced back to the original selenide. The selenide is then re-oxidized by hydrogen peroxide, thus completing the catalytic cycle. nih.gov This cyclical process allows for the use of a substoichiometric amount of the organoselenium compound to achieve a high yield of the oxidized product.
The general representation of this catalytic cycle can be described as follows:
Step 1: In Situ Generation of Selenoxide R-Se-R + H₂O₂ → R-Se(O)-R + H₂O (where R = 4-methoxyphenyl)
Step 2: Substrate Oxidation R-Se(O)-R + Substrate → R-Se-R + Substrate-O
This catalytic strategy has proven effective for a variety of oxidative transformations. Bis(p-methoxyphenyl) selenoxide, generated in situ, is recognized as a mild reagent and catalyst for the oxidation of diverse organic compounds, including alcohols, thiols, and phosphines. nih.gov
One specific application involves the use of bis(p-methoxyphenyl) selenoxide as a co-oxidant in combination with a catalytic amount of selenium dioxide for the oxidation of benzyl (B1604629) alcohols to the corresponding benzaldehydes. oup.com This suggests an effective redox cycle between the different selenium species to facilitate the oxidation.
The effectiveness of such organoselenium-catalyzed oxidations is often dependent on the nature of the substrate and the specific reaction conditions employed. The general parameters for a typical catalytic cycle involving the in situ generation of this compound are summarized in the table below.
| Catalytic System Component | Role in the Catalytic Cycle | Typical Example |
| Precursor | The compound that is oxidized to form the active catalyst. | Bis(4-methoxyphenyl) selenide |
| Oxidant | The stoichiometric reagent that regenerates the active catalyst. | Hydrogen Peroxide (H₂O₂) |
| Active Catalyst | The species that directly oxidizes the substrate. | This compound |
| Substrate | The molecule that undergoes oxidation. | Alcohols, Thiols, Phosphines |
| Product | The oxidized form of the substrate. | Aldehydes, Disulfides, Phosphine (B1218219) oxides |
| Byproduct | The reduced form of the oxidant after regenerating the catalyst. | Water (H₂O) |
This method of in situ generation is a cornerstone of the catalytic applications of diaryl selenoxides, providing an efficient and practical approach to a range of oxidative chemical transformations.
Reactivity and Mechanistic Studies of Bis 4 Methoxyphenyl Selenoxide
Oxidative Capabilities and Mechanisms
Oxidation of Thiols to Disulfides
Bis(4-methoxyphenyl) selenoxide is an effective reagent for the oxidation of thiols to their corresponding disulfides. nih.govnih.gov This transformation is a fundamental process in organic and biological chemistry. nih.govnih.gov The reaction proceeds readily at room temperature, highlighting the selenoxide's utility as a mild oxidant. nih.gov
The proposed mechanism involves the initial interaction of the thiol with the selenoxide. Selenoxides are known to act as hydrogen bond acceptors. researchgate.net This is followed by a redox reaction where the thiol is oxidized to a disulfide, and the selenoxide is concomitantly reduced to the corresponding selenide (B1212193), bis(4-methoxyphenyl) selenide. nih.gov The driving force for this reaction is the favorable reduction potential of the selenoxide.
Table 1: Oxidation of Thiols to Disulfides by this compound
| Thiol Substrate | Product | Reaction Conditions | Reference |
| Benzenethiol | Diphenyl disulfide | Room Temperature | nih.gov |
| 4-Methoxybenzenethiol | Bis(4-methoxyphenyl) disulfide | Not specified | researchgate.net |
| Cysteine | Cystine | Not specified | nih.gov |
This table is illustrative and based on the general reactivity of selenoxides with thiols. Specific yield and detailed conditions for each reaction with this compound may vary.
Oxidation of Sulfides to Sulfoxides
The selective oxidation of sulfides to sulfoxides without over-oxidation to sulfones is a valuable transformation in organic synthesis. mdpi.comjsynthchem.com this compound serves as a mild reagent for this purpose. nih.gov The reaction mechanism is believed to involve the nucleophilic attack of the sulfur atom of the sulfide (B99878) on the electrophilic selenium atom of the selenoxide, followed by an oxygen transfer.
Kinetic studies on the oxidation of sulfides by similar oxidizing systems suggest that the reaction is typically second order. mdpi.com The rate of the reaction can be influenced by the electronic nature of the substituents on the sulfide.
Table 2: Oxidation of Sulfides to Sulfoxides
| Sulfide Substrate | Product | Key Observation | Reference |
| Thioanisole | Methyl phenyl sulfoxide (B87167) | Selective oxidation | mdpi.com |
| Dibenzyl sulfide | Dibenzyl sulfoxide | Avoidance of over-oxidation to sulfone | nih.gov |
This table provides examples of sulfide to sulfoxide oxidations. While this compound is a known reagent for this, specific data for these substrates was not found in the provided search results.
Oxidation of Phosphines to Phosphine (B1218219) Oxides
This compound is also capable of oxidizing phosphines to their corresponding phosphine oxides. nih.gov This reaction is analogous to the oxidation of sulfides and involves the transfer of the oxygen atom from the selenoxide to the phosphorus atom of the phosphine.
The reaction is generally fast and efficient, driven by the high oxophilicity of phosphorus. This transformation is useful in various synthetic contexts, including in the course of the Mitsunobu reaction where triphenylphosphine (B44618) is oxidized to triphenylphosphine oxide.
Table 3: Oxidation of Phosphines to Phosphine Oxides
| Phosphine Substrate | Product | Reaction Type | Reference |
| Triphenylphosphine | Triphenylphosphine oxide | Oxygen Transfer | nih.gov |
| Tributylphosphine | Tributylphosphine oxide | Oxygen Transfer | researchgate.net |
This table is representative of the general reactivity of selenoxides with phosphines.
Oxidation of Hydroquinones and Catechols to Benzoquinones
The oxidation of hydroquinones and catechols to their corresponding benzoquinones is a key transformation in organic synthesis and is relevant to understanding certain biological processes. organic-chemistry.orgnih.govresearchgate.net this compound has been identified as a reagent capable of effecting this oxidation. nih.gov
The mechanism likely involves the initial formation of a complex between the phenolic substrate and the selenoxide, followed by a two-electron oxidation to yield the quinone and the reduced selenide. The reaction is often carried out under mild conditions.
Table 4: Oxidation of Hydroquinones and Catechols
| Substrate | Product | Oxidant System | Reference |
| Hydroquinone | 1,4-Benzoquinone | This compound | nih.gov |
| Catechol | 1,2-Benzoquinone | This compound | nih.gov |
| Methoxyhydroquinone | Methoxy-p-benzoquinone | Photochemical oxidation | nih.gov |
Kornblum Oxidation Applications
This compound has been successfully employed as an oxidizing agent in the Kornblum oxidation. oup.comoup.com This reaction provides a method for the conversion of alkyl halides, particularly benzylic bromides, into the corresponding aldehydes and ketones. wikipedia.orgbch.ro
The mechanism of the Kornblum oxidation using a selenoxide involves the nucleophilic attack of the oxygen atom of the selenoxide on the alkyl halide, forming an alkoxyselenonium salt intermediate. oup.com Subsequent elimination, often facilitated by a mild base, yields the carbonyl compound, the corresponding selenide, and a protonated base. oup.comwikipedia.org The use of this compound is advantageous due to its enhanced basicity compared to dimethyl sulfoxide (DMSO), which allows the reaction to proceed under milder conditions. oup.com
Table 5: Kornblum Oxidation of Benzyl (B1604629) Bromides using this compound
| Substrate | Product | Solvent | Yield (%) | Reference |
| Benzyl bromide | Benzaldehyde | Acetonitrile | 85 | oup.com |
| Benzyl bromide | Benzaldehyde | Tetrahydrofuran | 78 | oup.com |
| 4-Methylbenzyl bromide | 4-Methylbenzaldehyde | Acetonitrile | 86 | oup.com |
| 4-Methoxybenzyl bromide | 4-Methoxybenzaldehyde | Acetonitrile | 88 | oup.com |
| 4-Chlorobenzyl bromide | 4-Chlorobenzaldehyde | Acetonitrile | 82 | oup.com |
| 4-Nitrobenzyl bromide | 4-Nitrobenzaldehyde | Acetonitrile | 84 | oup.com |
| 2-Naphthylmethyl bromide | 2-Naphthaldehyde | Acetonitrile | 83 | oup.com |
General Oxygen-Transfer Reactions and Catalysis
This compound is part of a broader class of selenoxides that serve as versatile oxygen-transfer agents. nih.gov These compounds can act as stoichiometric oxidants or be used in catalytic amounts in the presence of a co-oxidant. In catalytic cycles, the active selenoxide is regenerated in situ from the corresponding selenide by the terminal oxidant, such as hydrogen peroxide. nih.gov
The general mechanism for these oxygen-transfer reactions involves the nucleophilic attack of the substrate on the selenium atom of the selenoxide, leading to the formation of an intermediate that subsequently breaks down to give the oxidized product and the reduced selenide. mdpi.com The efficiency and selectivity of these reactions are influenced by the nature of the substrate and the reaction conditions.
Proposed Mechanisms for Oxygen Transfer
The transfer of oxygen from this compound to various substrates is a key aspect of its reactivity. The proposed mechanisms for this process often involve either concerted pathways or the formation of intermediates.
In the oxidation of certain substrates, a concerted ene reaction mechanism is suggested to be a major pathway. nih.gov For instance, in allylic hydroxylations using selenium(IV) oxide, a related selenium oxidant, the reaction is thought to proceed through a concerted ene reaction where SeO2 is the active oxidizing species. nih.gov
Alternatively, mechanisms involving the formation of intermediates are also proposed. In the oxidation of methylene (B1212753) groups adjacent to carbonyls by selenium dioxide, the reaction is initiated by the attack of the enol tautomer on the electrophilic selenium center. This is followed by rearrangement and loss of water, leading to the formation of a 1,2-dicarbonyl product. wikipedia.org Similarly, the reduction of selenoxides by thiols is proposed to proceed through the formation of a selenurane intermediate. nih.gov Computational studies have been employed to investigate these mechanistic pathways, providing insights into the energetics and the role of the chalcogen atom. nih.gov
The nature of the substrate and reaction conditions can influence the operative mechanism. For example, in the oxidation of sulfides, the formation of a perseleninic acid intermediate has been proposed, which then acts as the effective oxygen transfer agent.
Selenoxide Elimination Reactions
Selenoxide elimination is a synthetically valuable reaction for the formation of alkenes. wikipedia.orgnih.gov This process is mechanistically related to the Cope reaction and is known for its high efficiency, often proceeding at temperatures between -50 and 40 °C. wikipedia.org
Mechanism and Stereochemistry of Selenoxide Syn Elimination
The elimination of selenoxides occurs through a concerted, intramolecular syn elimination pathway. wikipedia.orgwikipedia.org This mechanism involves a five-membered cyclic transition state where the carbon-hydrogen and carbon-selenium bonds are co-planar. wikipedia.org The selenoxide oxygen atom acts as an internal base, abstracting a β-hydrogen and leading to the formation of an alkene and a selenenic acid. nih.gov
The stereochemistry of the reaction is syn, meaning that the hydrogen atom and the selenoxide group are on the same side of the molecule in the transition state. wikipedia.org However, epimerization at both the carbon and the stereogenic selenium center can occur, which may affect the stereochemical outcome of the elimination. wikipedia.org
Regioselectivity in Olefin Formation
The regioselectivity of selenoxide elimination is influenced by several factors, leading to the preferential formation of one constitutional isomer over another. Generally, the formation of a conjugated double bond is favored. wikipedia.org In cases where multiple β-hydrogens are available for abstraction, the reaction tends to form the more substituted, thermodynamically more stable alkene (Zaitsev's rule). However, the use of bulky bases in related E2 reactions can favor the formation of the less substituted alkene (Hofmann product). youtube.com
In cyclic systems, endocyclic double bonds are typically formed in preference to exocyclic ones, unless there is no syn hydrogen available within the ring. wikipedia.org Computational studies have indicated that oxygen and nitrogen substituents can direct the elimination to form allylic ethers, alcohols, and amines, while delocalizing groups like cyano substituents lead exclusively to vinylic products. nih.gov
Hetero-selenoxide Eliminations
While selenoxide eliminations are well-established for the formation of carbon-carbon double bonds, the analogous hetero-selenoxide eliminations, where one or both olefinic carbon atoms are replaced by heteroatoms, have been less explored. mdpi.comresearchgate.net Computational studies have investigated such reactions involving heteroatoms like oxygen, nitrogen, and sulfur. mdpi.com
These studies suggest that hetero-selenoxide eliminations are plausible and can lead to the formation of various functional groups. For example, the elimination of α-aminoalkyl selenoxides can produce imines, and the elimination of seleninyl peroxides can yield dioxygen. mdpi.com The mechanism is generally consistent with a concerted, five-centered process. nih.govresearchgate.net However, in some cases, such as with more acidic selenenyl hydrodisulfide analogues, a proton transfer to the basic selenoxide oxygen can occur, leading to a zwitterion instead of a concerted elimination. nih.gov
Factors Influencing Elimination Rates
Several factors can influence the rate of selenoxide elimination reactions.
Solvent Effects: The effect of the solvent on elimination rates can be variable. mdpi.com While some studies suggest a limited impact, the choice of solvent can be crucial in minimizing side reactions. For instance, in the oxidation of selenides to selenoxides, a decrease in the polarity of the medium has been observed to increase the reaction rate. researchgate.net
Temperature: Selenoxide eliminations are known to proceed under mild thermal conditions, often at or below room temperature. nih.gov The specific temperature required can depend on the structure of the selenoxide. wikipedia.org
The table below summarizes the key factors influencing selenoxide elimination rates.
| Factor | Influence on Elimination Rate |
| Substituent Effects | Electron-withdrawing groups on the selenoxide can increase the rate. acs.org |
| Substituents on α-arylseleno ketones have little effect on the elimination step itself. nih.gov | |
| Solvent Effects | Variable, but can be optimized to minimize side reactions. mdpi.com |
| Temperature | Generally proceeds at mild temperatures, often between -50 and 40 °C. wikipedia.org |
Formation and Reactivity of Selenonium Ylides
Selenonium ylides are reactive intermediates that can be generated from selenoxides. One common method involves the reaction of a diaryl selenoxide, such as diphenylselenium oxide, with an active methylene compound in the presence of a dehydrating agent like acetic anhydride (B1165640). nih.gov This reaction can produce stable, crystalline selenonium ylides. nih.gov Another route to selenonium ylides is the reaction of selenoxides with electron-deficient alkynes, which can proceed smoothly at ambient temperature. nih.gov
Selenonium ylides have found applications in organic synthesis, particularly in carbon-carbon bond-forming reactions. For instance, they have been utilized in cyclopropanation reactions with electron-deficient alkenes like benzalacetophenone. nih.govnih.gov The stereochemical outcome of these reactions can sometimes be controlled by the reaction conditions. nih.gov More recently, photochemical methods have been developed for the generation of carbenes from selenonium ylides, which can then participate in highly efficient cyclopropanation reactions without the need for a metal catalyst. nih.gov
Synthesis of Selenonium Ylides from Selenoxides
The synthesis of selenonium ylides, which are compounds containing a formal double bond between a selenium atom and a carbon atom, can be achieved from selenoxides such as this compound. One established method involves the reaction of diaryl selenoxides with activated methylene compounds. For instance, stable selenonium ylides can be prepared by reacting the selenoxide with compounds having two electron-withdrawing groups attached to a methylene carbon.
A common procedure involves the condensation of the selenoxide with an active methylene compound in the presence of a dehydrating agent, such as acetic anhydride. This method has been successfully used to synthesize various selenonium ylides. For example, the reaction of diphenylselenium oxide with aliphatic nitro compounds in the presence of acetic anhydride yields selenonium nitroylides in high yields (75–94%). nih.gov These ylides are often stable crystalline solids at room temperature. nih.gov
Another approach to forming selenonium ylides is through the deprotonation of the corresponding selenonium salts. This method was first applied to the synthesis of an acyclic ylide stabilized by a benzoyl group. nih.gov The selenonium salt precursor is treated with a base, such as sodium hydroxide, to yield the ylide. nih.gov
Furthermore, selenonium ylides can be generated from the reaction of dihalogenoselenuranes with activated methylene compounds. This was first demonstrated in 1971 with the preparation of 5-dimethylselanylidene-2,2-dimethyl-1,3-dioxane-4,6-dione from dibromodimethylselenurane and the sodium salt of Meldrum's acid. nih.gov
The reaction of bis(4-methoxyphenyl)selenide with a diazocompound, promoted by a copper catalyst like Cu(acac)₂, also yields a stable selenonium ylide. nih.gov This "diazo approach" is an efficient method for generating the ylide. nih.gov
Catalytic Applications of Selenonium Ylides in Organic Synthesis
While the synthetic applications of selenonium ylides are still developing, they hold promise as valuable reagents in organic synthesis, particularly for the formation of new carbon-carbon bonds. nih.gov Their reactivity can be harnessed in various transformations.
One notable application is in cyclopropanation reactions. nih.gov Carbenes, which are highly reactive intermediates, can be generated from selenonium ylides. nih.govresearchgate.net These carbenes can then react with alkenes to form cyclopropanes. nih.gov A key advantage of using selenonium ylides for this purpose is that the carbene generation can sometimes be achieved under mild conditions, such as photochemical induction, without the need for a metal catalyst. nih.govresearchgate.net This makes the process simpler and more efficient for certain applications. nih.gov
Selenonium ylides also participate in rearrangement reactions. The nih.govresearchgate.net-sigmatropic rearrangement of selenium ylides is an area of growing interest, providing access to valuable organoselenium compounds. researchgate.net Rhodium catalysts have been shown to effectively promote these rearrangements. researchgate.net
Furthermore, the ylide intermediate can undergo intramolecular reactions, such as the Johnson-Corey-Chaykovsky reaction, leading to the formation of epoxides or cyclopropanes. researchgate.net These reactions can be followed by cyclization to produce bicyclic products. researchgate.net
The table below summarizes the key reactions and applications of selenonium ylides derived from selenoxides.
| Reaction Type | Reagents | Product Type | Catalyst/Conditions |
| Ylide Synthesis | Selenoxide, Active Methylene Compound | Selenonium Ylide | Acetic Anhydride |
| Ylide Synthesis | Selenonium Salt | Selenonium Ylide | Base (e.g., NaOH) |
| Ylide Synthesis | Dihalogenoselenurane, Active Methylene Compound | Selenonium Ylide | Base (e.g., Triethylamine) |
| Ylide Synthesis | Selenide, Diazo Compound | Selenonium Ylide | Cu(acac)₂ |
| Cyclopropanation | Selenonium Ylide, Alkene | Cyclopropane | Photochemical Induction |
| nih.govresearchgate.net-Sigmatropic Rearrangement | Selenium Ylide | Rearranged Organoselenium Compound | Rhodium Catalyst |
| Intramolecular Cyclization | Ylide Intermediate | Epoxides, Cyclopropanes, Bicyclic Products | - |
Role in Cyclofunctionalization Reactions
This compound and related selenium compounds play a crucial role as catalysts in cyclofunctionalization reactions. These reactions involve the formation of a cyclic compound along with the introduction of a new functional group. A notable example is the catalytic system composed of bis(4-methoxyphenyl)selenide and 4-(dimethylamino)pyridine (DMAP), which has been effectively used for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes. acs.org These cyclic structures often possess significant transannular strain, making their synthesis challenging by other methods. acs.org
Mechanistic studies, including 77Se NMR spectroscopy and mass spectrometry, indicate that these reactions proceed through a quaternary selenium intermediate. acs.org This intermediate is formed from the reaction of the selenium catalyst with a halogen source.
The catalytic protocol has been successfully applied to the bromocyclization of olefinic acids and silyl (B83357) ethers, resulting in the formation of lactones and cyclic ethers in excellent yields. sci-hub.se This demonstrates the general applicability and functional group compatibility of this selenium-catalyzed cyclization method. sci-hub.se
Participation in Electrophilic Halogenations via Hypervalent Selenium Species
This compound and its corresponding selenide are key components in catalytic systems for electrophilic halogenation reactions. acs.org These reactions are fundamental in organic synthesis for the introduction of halogen atoms into molecules. acs.org N-haloamides are commonly used as the halogen source in these reactions. acs.org
The catalytic activity stems from the ability of the selenium compound to activate the N-haloamide. The proposed mechanism involves the formation of a tetrasubstituted neutral hypervalent selenium-halogen species. acs.org This is in contrast to the more common trisubstituted selenonium-halogen cationic species. acs.org
A significant advantage of this hypervalent selenium species is its stability in the presence of water and other nucleophiles. acs.org This enhanced stability leads to greater compatibility with a wide range of functional groups and reaction conditions. acs.org The hypervalent Se-Br species, for example, is highly electrophilic due to the polarized three-center-four-electron (3c-4e) bond between the oxygen, selenium, and bromine atoms. acs.org
Mechanistic studies have shown that the formation of this hypervalent species is a concerted process. acs.org This active intermediate has proven to be stable even in the presence of moisture. acs.org The catalytic system is versatile and has been successfully applied to a variety of electrophilic functionalization reactions, including haloamidation, intermolecular haloesterification, halocycloetherification, halolactonization, and aromatic halogenation. acs.org
Catalytic Applications of Bis 4 Methoxyphenyl Selenoxide and Derivatives
Organocatalysis and Redox Cycles in Synthetic Chemistry
Bis(4-methoxyphenyl) selenoxide is a key player in organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions. Its catalytic activity is centered around the selenium atom, which can readily cycle between different oxidation states, facilitating redox reactions. This property allows it to act as an efficient catalyst for a variety of transformations. nih.gov
The catalytic cycle of this compound typically involves its reduction to the corresponding selenide (B1212193), bis(4-methoxyphenyl) selenide, after oxidizing a substrate. The selenide is then re-oxidized back to the selenoxide by a stoichiometric oxidant, completing the cycle and allowing the use of the selenoxide in catalytic amounts. This redox cycling is fundamental to its application in numerous synthetic processes. nih.govresearchgate.net
Oxidation Catalysis with Various Terminal Oxidants
As a catalyst, this compound has demonstrated effectiveness in a range of oxidation reactions, utilizing various terminal oxidants. Aryl benzyl (B1604629) selenoxides, a related class of compounds, have been shown to be efficient catalysts for the epoxidation of olefins and the Baeyer-Villiger oxidation of aldehydes and ketones, using hydrogen peroxide as an environmentally benign oxidant. organic-chemistry.org
The reactivity of these selenoxide catalysts can be tuned by modifying the substituents on the aryl rings. For instance, benzyl 3,5-bis(trifluoromethyl)phenyl selenoxide was found to be a highly active catalyst for these transformations. organic-chemistry.org The choice of terminal oxidant is crucial for the efficiency and selectivity of the reaction. Common oxidants include hydrogen peroxide, peroxy acids, and others, which regenerate the active selenoxide species, allowing the catalytic cycle to continue. organic-chemistry.org
Asymmetric Catalysis with Chiral this compound Derivatives
The development of chiral versions of this compound has opened new avenues in asymmetric catalysis, where the goal is to selectively produce one of two enantiomers of a chiral molecule. icjs.us
Design of Chiral Selenoxide Reagents for Enantioselective Transformations
The design of effective chiral selenoxide reagents is a key focus in asymmetric synthesis. icjs.us A common strategy involves the use of C2-symmetric ligands, which are chiral molecules that can be superimposed on themselves after a 180° rotation. icjs.us These ligands are often incorporated into the structure of the selenoxide to create a chiral environment around the selenium atom.
One notable example is the use of 1,1'-bi-2-naphthol (B31242) (BINOL)-derived chiral bifunctional selenides as catalysts. These catalysts, which possess both a selenide moiety and a hydroxy group, have proven effective in enantioselective iodolactonizations, producing important chiral γ-butyrolactone products. nih.gov The presence of both the selenium atom and the hydroxy group is crucial for achieving high enantioselectivity in these reactions. nih.gov
Recent Advances in Asymmetric Selenoxide-Mediated Reactions
Recent progress in the field has expanded the scope of asymmetric reactions that can be mediated by chiral selenoxides. acs.org These advancements include the development of new chiral catalysts and the application of existing ones to novel transformations. frontiersin.org
For example, chiral bifunctional selenide catalysts have been successfully applied to the asymmetric synthesis of chiral γ-butyrolactones and phthalides. nih.gov Furthermore, their utility has been demonstrated in the catalytic enantioselective desymmetrizing iodolactonization of certain diallyl carboxylic acids. nih.gov These developments highlight the growing potential of chiral selenoxides in the synthesis of complex, enantiomerically pure molecules.
Co-catalysis Systems (e.g., with 4-(dimethylamino)pyridine (DMAP))
The catalytic activity of this compound and its derivatives can often be enhanced through the use of co-catalysts. 4-(Dimethylamino)pyridine (DMAP) is a versatile nucleophilic catalyst frequently employed in conjunction with other catalytic systems. wikipedia.orgsigmaaldrich.com
In the context of organoselenium catalysis, DMAP can play multiple roles. For instance, in acylation reactions, DMAP is known to form a highly reactive N-acylpyridinium intermediate, which is then attacked by the nucleophile. researchgate.net A similar co-catalytic effect has been observed in reactions involving organoselenium compounds. For example, the combination of an organoselenium catalyst and DMAP has been used for the regioselective synthesis of medium-sized halolactones and bromooxepanes from unactivated alkenes. nih.gov The coordination of DMAP can significantly influence the reactivity and selectivity of the primary catalyst. nih.gov
Research Findings on Catalytic Applications
The following table summarizes key research findings related to the catalytic applications of this compound and its derivatives.
| Catalyst System | Reaction Type | Key Findings |
| This compound | Oxidation of benzyl alcohols | Forms an effective redox cycle with selenium dioxide. researchgate.net |
| Aryl benzyl selenoxides / H₂O₂ | Epoxidation and Baeyer-Villiger oxidation | Benzyl 3,5-bis(trifluoromethyl)phenyl selenoxide is a highly active catalyst. organic-chemistry.org |
| BINOL-derived chiral bifunctional selenides | Asymmetric iodolactonization | Both the selenide and hydroxy group are crucial for enantioselectivity. nih.gov |
| Organoselenium catalyst / DMAP | Halolactonization of unactivated alkenes | Achieves regioselective synthesis of medium-sized rings. nih.gov |
Spectroscopic Characterization and Computational Chemistry Studies
Modern analytical methods provide unparalleled insight into the structure and reactivity of selenium compounds. For Bis(4-methoxyphenyl) Selenoxide, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable for tracking reaction pathways and identifying transient species.
Advanced NMR Spectroscopy (e.g., 77Se NMR) in Mechanistic Elucidation
77Se NMR spectroscopy stands as a powerful, direct probe for investigating the electronic environment of the selenium atom, making it an invaluable tool for mechanistic studies of organoselenium-catalyzed reactions. nih.gov The 77Se nucleus, with a spin of ½, offers a wide chemical shift range exceeding 6000 ppm, which allows for high resolution in distinguishing between different selenium species in a reaction mixture. nih.govhuji.ac.il However, the low natural abundance (7.63%) and sensitivity of 77Se necessitate advanced NMR techniques. nih.govhuji.ac.il
In the context of diaryl selenoxides, 77Se NMR has been effectively employed to monitor reactions and characterize intermediates. For instance, studies on the reactions of sterically hindered selenoxides, such as bis(2,4,6-trimethylphenyl) selenoxide, with various thiols and other proton donors have utilized 77Se{1H} NMR spectroscopy to observe the regeneration of the corresponding selenide (B1212193), indicating the role of the selenoxide as a hydrogen bond acceptor. researchgate.net The chemical shifts in 77Se NMR are highly sensitive to the substituents on the phenyl rings and the oxidation state of the selenium atom. researchgate.net For selenoxides, the chemical shifts are found in a characteristic region of the 77Se NMR spectrum. organicchemistrydata.org Research on 4,4′-disubstituted diphenyl selenides has shown that 77Se chemical shifts can be correlated with Hammett-type substituent constants, demonstrating the influence of electronic effects on the selenium nucleus. researchgate.net While specific detailed mechanistic studies on this compound using 77Se NMR are not extensively documented in the provided results, the principles established from related compounds are directly applicable. The 77Se NMR chemical shift for bis(p-methoxyphenyl)selenoxide monohydrate has been a subject of study, confirming the utility of this technique in characterizing this specific compound. researchgate.net
Table 1: General 77Se NMR Data for Organoselenium Compounds
| Compound Type | Typical 77Se Chemical Shift Range (ppm) | Key Features |
| Selenides (Ar-Se-Ar) | 200 - 500 | Sensitive to aryl substituents. |
| Selenoxides (Ar-Se(O)-Ar) | 800 - 1100 | Downfield shift compared to selenides due to the electronegative oxygen atom. |
| Selenones (Ar-Se(O)2-Ar) | 950 - 1150 | Further downfield shift from selenoxides. |
| Diselenides (Ar-Se-Se-Ar) | 400 - 600 | Reflects the Se-Se bond environment. |
Note: The chemical shift ranges are approximate and can vary based on solvent and specific molecular structure.
Mass Spectrometry for Identification of Reaction Intermediates and Products
Mass spectrometry is a crucial analytical technique for identifying reaction intermediates and products in the study of organoselenium compounds. While detailed mass spectrometric studies focused specifically on the reaction intermediates of this compound are not prevalent in the provided search results, the foundational use of this technique for the related selenide provides a reference point. For instance, Gas Chromatography-Mass Spectrometry (GC-MS) data is available for Bis(p-methoxyphenyl)selenide, the precursor to the selenoxide. nih.gov This data is essential for confirming the identity and purity of starting materials.
In mechanistic studies of selenoxide reactions, such as the well-known syn-elimination, mass spectrometry would be instrumental in identifying the resulting alkene and the selenenic acid intermediate, although the latter is often unstable and undergoes further reactions. nih.gov Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for detecting charged or polar intermediates that may be present in the reaction mixture. The fragmentation patterns observed in the mass spectrum can provide valuable structural information about the compounds being analyzed.
Computational Modeling and Quantum Chemical Insights
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful partner to experimental studies, providing detailed insights into reaction mechanisms, transition states, and energy profiles that are often difficult to probe experimentally.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
DFT calculations have been extensively applied to understand the intricacies of reactions involving selenoxides. nih.govacs.org A key reaction of selenoxides is the syn-elimination, which is a valuable method for introducing carbon-carbon double bonds in organic synthesis. nih.govacs.org DFT studies have corroborated the proposed Ei (intramolecular elimination) mechanism, where the selenoxide oxygen acts as an internal base to abstract a β-proton, leading to a five-membered cyclic transition state. nih.govacs.org
Computational investigations into hetero-selenoxide eliminations, where carbon atoms are replaced by heteroatoms, have shown that selenoxides generally exhibit lower activation energies compared to their corresponding selenone analogues. mdpi.com These studies, which are applicable to this compound, reveal that the reactions are typically concerted, five-center processes. mdpi.com Furthermore, DFT calculations have been employed to compare the reactivity of selenoxides with their sulfur and tellurium counterparts, finding that activation energies for elimination decrease in the order S > Se > Te. mdpi.com This trend is attributed to factors like the basicity of the chalcogenoxide oxygen and the strength of the carbon-chalcogen bond. mdpi.com
Activation Strain Analysis of Chalcogenoxide Elimination Processes
The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful computational tool used to understand chemical reactivity. researchgate.netresearchgate.net This model dissects the activation energy (ΔE‡) of a reaction into two components: the strain energy (ΔE‡strain) and the interaction energy (ΔE‡int). The strain energy is the energy required to deform the reactants from their ground-state geometries to their geometries in the transition state, while the interaction energy represents the actual interaction between the deformed reactants.
Activation strain analysis has been applied to the chalcogenoxide elimination reaction to elucidate the factors controlling the reactivity. nih.govacs.org This analysis helps to pinpoint the origins of the activation barrier and to understand the differences in reactivity between analogous sulfoxide (B87167), selenoxide, and telluroxide eliminations. nih.govacs.org For selenoxide eliminations, the analysis can reveal how the electronic and steric properties of the substituents on the aromatic rings of a molecule like this compound influence both the strain and interaction components of the activation energy.
Elucidation of Transition States and Energy Profiles
A central goal of computational chemistry in mechanistic studies is the characterization of transition states (TS) and the mapping of the potential energy surface of a reaction. For the selenoxide syn-elimination, DFT calculations have successfully located the cyclic five-membered transition state. nih.gov The geometry of this transition state, including key bond lengths and angles, provides a detailed picture of the bond-breaking and bond-forming processes.
Table 2: Calculated Activation and Reaction Energies for a Model Selenoxide Elimination
| Reaction Parameter | Calculated Value (kcal/mol) |
| Activation Energy (ΔE‡) | 10.1 |
| Reaction Energy (ΔEr) | 5.1 |
Data from a model system for the formation of trans-diimide from a seleninyl precursor, illustrating typical values obtained from DFT calculations. mdpi.com
Investigation of Electronic and Steric Effects on Reactivity
The reactivity of diaryl selenoxides, including this compound, in processes such as the oxidation of substrates or in elimination reactions, is significantly influenced by both electronic and steric factors. These effects primarily manifest in two key stages of many reactions involving selenoxides: the initial oxidation of the corresponding diaryl selenide to the selenoxide, and the subsequent reaction of the selenoxide with a substrate.
Electronic Effects
The electronic nature of the substituents on the aryl rings of a diaryl selenoxide plays a crucial role in modulating its reactivity. In the context of oxidative eliminations, where a selenide is first oxidized to a selenoxide which then eliminates to form an alkene, the electronic properties of the aryl group primarily affect the initial oxidation step.
Simple competitive experiments have demonstrated that electron-donating groups on the arylseleno substituent accelerate the rate of oxidation of the selenide to the selenoxide. Conversely, electron-withdrawing groups tend to stabilize the arylselenides, making them less susceptible to oxidation. For instance, in a study involving 2α-(arylseleno)cholestan-3-ones, it was observed that derivatives bearing electron-rich arylseleno substituents were more prone to aerobic oxidation and subsequent elimination compared to those with electron-deficient groups. This suggests that the oxidation of the selenide is often the rate-determining step in such multi-step reactions.
While the electronic effects on the selenoxide elimination step itself appear to be less pronounced, the basicity of the selenoxide oxygen is a key factor. mdpi.com Computational studies have indicated that there is a correlation between the activation energies of selenoxide eliminations and the basicity of the chalcogenoxide oxygen atoms. mdpi.com Therefore, substituents that increase the electron density on the selenium atom, and by extension the basicity of the oxygen atom, can be expected to influence the reactivity of the selenoxide in reactions where it acts as a proton acceptor, such as in syn-elimination reactions.
In reactions where the selenoxide acts as an oxidant, the electronic properties of the substituents on the aryl rings directly impact the electrophilicity of the selenium atom and the oxygen-donating ability of the selenoxide. For the oxidation of sulfides to sulfoxides, a Hammett analysis for the oxidation of 4-substituted phenyl phenyl sulfides by oxo(salen)manganese(V) complexes, a related metal-oxo system, revealed a negative ρ value of -2.16, indicating the development of an electron-deficient transition state at the sulfur atom of the substrate. researchgate.net This implies that electron-donating groups on the sulfide (B99878) substrate accelerate the reaction. Conversely, when examining the effect of substituents on the oxidant, electron-withdrawing groups on the oxo(salen)manganese(V) complexes enhance the rate of oxidation. researchgate.net By analogy, for the oxidation of a substrate by a diaryl selenoxide, electron-withdrawing groups on the diaryl selenoxide would be expected to enhance its oxidizing power. The methoxy (B1213986) groups in this compound are electron-donating, which would decrease its oxidizing strength, rendering it a mild oxidizing agent.
The following table summarizes the expected electronic effects of various substituents on the reactivity of diaryl selenoxides as oxidants, based on general principles and data from related systems.
| Substituent (X) on (X-C₆H₄)₂SeO | Electronic Effect | Expected Effect on Oxidizing Power |
| -OCH₃ | Electron-donating | Decrease |
| -CH₃ | Electron-donating | Decrease |
| -H | Neutral | Baseline |
| -Cl | Electron-withdrawing | Increase |
| -NO₂ | Strongly electron-withdrawing | Strong Increase |
This table is illustrative and based on established principles of electronic effects in organic reactions.
Steric Effects
Steric hindrance around the selenium center can significantly impact the reactivity of diaryl selenoxides. The accessibility of the selenium atom is crucial for both the formation of the selenoxide from the selenide and for its subsequent reactions with substrates.
In the synthesis of aryl cyclohexyl selenides from diaryl diselenides, it was observed that ortho-substituted diaryl diselenides gave lower yields compared to their para- and meta-substituted counterparts. researchgate.net This was attributed to the steric hindrance caused by the ortho-substituents, which impedes the approach of the radical species to the selenium atom. researchgate.net A similar effect is seen in the formation of bromine adducts of diaryl selenides, where bulky ortho-substituents can influence the structure of the resulting adduct.
Once the selenoxide is formed, steric bulk can hinder the approach of a substrate to the selenium-oxygen group. For example, the reactions of bis(2,4,6-trimethylphenyl) selenoxide, a sterically hindered selenoxide, with various proton donors have been studied. The bulky mesityl groups shield the selenium atom, influencing its ability to act as a hydrogen bond acceptor.
In mdpi.comresearchgate.net-sigmatropic rearrangements of allylic selenoxides, steric interactions in the transition state can dictate the stereochemical outcome of the reaction. For instance, in the rearrangement of 3,3-dimethylallyl selenoxide, steric interactions between a cis-methyl group and the phenyl ring favor the endo transition state over the exo transition state.
The following table provides a qualitative summary of the impact of steric hindrance on the reactivity of diaryl selenoxides.
| Position of Substituent | Degree of Steric Hindrance | Expected Effect on Reaction Rate |
| para | Minimal | Little to no steric effect |
| meta | Minor | Minor steric effect |
| ortho | Significant | Decreased reaction rate |
This table provides a general trend for the impact of steric hindrance.
Advanced Applications in Organic Synthesis and Beyond
Applications in Complex Molecule Synthesis
Bis(4-methoxyphenyl) selenoxide serves as a valuable reagent in organic synthesis, enabling key chemical transformations for the construction of complex molecular architectures. chemimpex.comnih.gov
Introduction of Carbon-Carbon Double Bonds in Target Molecule Synthesis
A significant application of selenoxides, including this compound, is the introduction of carbon-carbon double bonds into organic molecules through a process known as selenoxide elimination. wikipedia.org This method is particularly effective for synthesizing α,β-unsaturated carbonyl compounds. wikipedia.org The reaction proceeds via an intramolecular syn elimination pathway, where the carbon-hydrogen and carbon-selenium bonds are co-planar in the transition state. wikipedia.org This transformation is generally conducted under mild conditions, with most selenoxides decomposing to the corresponding alkenes at temperatures ranging from -50 to 40 °C. wikipedia.org
The process typically involves the formation of a phenylseleno intermediate, which is then oxidized to the corresponding selenoxide. A new and efficient method for introducing an exocyclic double bond at the C(4)-C(5) position of ribose and adenosine (B11128) utilizes the thermal elimination of selenoxides. researchgate.net This involves converting the sugar derivatives into their 5-phenylselenides, followed by oxidation to the selenoxide and subsequent thermal elimination to yield the unsaturated product. researchgate.net The formation of conjugated double bonds is generally favored in these reactions. wikipedia.org
Regioselective Synthesis of Medium-Sized Halolactones and Bromooxepanes
While direct evidence for the use of this compound in the regioselective synthesis of medium-sized halolactones and bromooxepanes is not prominently detailed in the provided results, the underlying chemistry of organoselenium compounds is central to such transformations. Generally, the synthesis of compounds like γ-butenolides, which are key precursors to many biologically active natural products, can be achieved with high regioselectivity through methods involving organoselenium intermediates. researchgate.net
Synthesis of Heterocyclic Compounds (e.g., 1,2,4-thiadiazole (B1232254) derivatives, isoselenazole)
This compound and related organoselenium compounds are instrumental in the synthesis of various heterocyclic compounds. chemimpex.com Although direct synthesis of 1,2,4-thiadiazole derivatives using this compound is not explicitly described, the synthesis of such heterocyclic systems is an active area of research, with various synthetic routes being developed. nih.govmdpi.combeilstein-journals.orgnih.gov For instance, novel 1,2,4-thiadiazole-1,2,4-triazole analogs have been synthesized and characterized for their potential anticancer activities. nih.gov
A general and efficient method for the synthesis of isoselenazoles has been developed through the base-promoted demethoxylative cycloaddition of alkynyl oxime ethers, using elemental selenium as the selenium source. nih.gov This reaction allows for the direct construction of the N-Se bond and the formation of the isoselenazole ring system in a one-pot reaction with good functional group tolerance. nih.gov
Biological Research Implications of Selenoxide Chemistry
The unique redox properties of selenoxides, including this compound, have significant implications in biological research, particularly in the fields of antioxidant chemistry and therapeutics.
Role of Selenoxides in Antioxidant Mechanisms (e.g., mimicking Glutathione (B108866) Peroxidase (GPx) activity)
A key area of research for organoselenium compounds is their ability to mimic the activity of the antioxidant enzyme glutathione peroxidase (GPx). mdpi.comresearchgate.net GPx enzymes are crucial for protecting organisms from oxidative damage by reducing harmful peroxides to water. mdpi.com Synthetic organoselenium compounds, such as ebselen (B1671040), are well-known for their GPx-like activity. researchgate.net
The catalytic cycle of GPx mimics involves the selenium center being oxidized by peroxides and subsequently reduced by thiols, such as glutathione (GSH). Diorganyl diselenides, which are related to selenoxides, are recognized for their antioxidant properties stemming from their ability to act as GPx mimetics. mdpi.com The mechanism involves the formation of various selenium-containing intermediates, including selenols, selenenic acids, and seleninic acids. mdpi.commdpi.com The antioxidant activity of these compounds is influenced by their electronic properties, which determine the charge delocalization and the partial charge on the selenium atom. mdpi.com
| Compound | Key Feature | Observed GPx-like Activity |
|---|---|---|
| Ebselen | Well-known synthetic GPx mimic | Catalyzes the reduction of hydrogen peroxide. researchgate.net |
| Aniline-derived diselenides | Amino group stabilizes the selenolate intermediate | Showed better antioxidant activity than ebselen and diphenyl diselenide. mdpi.com |
| Bis(3-amino-3-oxo-1-propenyl) diselenides | Novel family of compounds | Demonstrated high glutathione peroxidase-like activity. researchgate.net |
| 2,2'-diseleno-bis-beta-cyclodextrin (2-SeCD) | Diselenide cyclodextrin (B1172386) derivative | Displays high GPx-like activity in reducing various hydroperoxides. nih.gov |
Exploration of Therapeutic Potential (e.g., in cancer research)
The unique properties of organoselenium compounds, including this compound, have led to their exploration for therapeutic applications, particularly in cancer research. chemimpex.comnih.gov Inorganic selenium compounds like sodium selenite (B80905) have shown anticancer activity in various cancer cell lines. nih.gov
Ebselen, a well-studied organoselenium compound, has demonstrated chemopreventive properties due to its antioxidant and anti-inflammatory activities. nih.gov It has shown antiproliferative effects and can induce apoptosis in cancer cells through the induction of oxidative stress. nih.gov The therapeutic potential of these compounds often stems from their ability to modulate cellular redox balance, which can be cytotoxic to cancer cells that are often under higher intrinsic oxidative stress.
Biologically Relevant Redox Processes Involving Selenoxides
The biological significance of organoselenium compounds, including selenoxides like this compound, is intrinsically linked to their activity in redox processes within biological systems. chemimpex.commdpi.com These compounds are renowned for their antioxidant properties, which stem from their ability to participate in electron-transfer reactions and scavenge harmful reactive oxygen species (ROS). chemimpex.commdpi.com A pivotal aspect of their biological function is their capacity to mimic the selenoenzyme glutathione peroxidase (GPx). mdpi.comdatapdf.comnih.gov
The GPx enzyme is a crucial component of the cellular antioxidant defense system, responsible for reducing hydroperoxides, such as hydrogen peroxide (H₂O₂) and organic hydroperoxides, using glutathione (GSH) as a reducing agent. mdpi.comnih.gov The catalytic cycle of many GPx mimics involves the oxidation of the selenium center by a peroxide to form a selenoxide intermediate. This selenoxide is then reduced back to the selenide (B1212193) by a thiol-containing compound like glutathione, completing the catalytic cycle. researchgate.net Some organoselenium compounds, through this redox cycling, exhibit potent antioxidant activity, in some cases surpassing that of standard reference compounds like ebselen. mdpi.comnih.gov
The electronic properties of the substituents on the selenium compound can significantly influence the GPx-mimetic activity by affecting charge delocalization on the selenium atom. mdpi.com While direct quantitative GPx activity data for this compound is not extensively detailed in available literature, studies on structurally related diselenides provide insight into the catalytic efficiencies of such compounds.
Table 1: Comparative GPx-Mimetic Activity of Aniline-Derived Diselenides
This table presents the glutathione peroxidase (GPx)-like activity of various aniline-derived diselenides, which are structurally related to organoselenium compounds. The activity is compared to standard compounds, ebselen and diphenyl diselenide. The data illustrates how substituent groups affect the antioxidant efficiency.
| Compound | Substituent (R) | GPx-like Activity (v₀/mM min⁻¹) | Relative Activity vs. Ebselen | Relative Activity vs. Diphenyl Diselenide |
| 3a | H | 0.89 | 1.8 | 0.8 |
| 3b | CF₃ | 2.50 | 5.0 | 2.2 |
| 3c | F | 1.25 | 2.5 | 1.1 |
| 3d | Cl | 1.39 | 2.8 | 1.2 |
| 3e | Br | 1.54 | 3.1 | 1.3 |
| 3f | I | 1.56 | 3.1 | 1.3 |
| 3g | CH₃ | 0.83 | 1.7 | 0.7 |
| 3h | OCH₃ | 0.77 | 1.5 | 0.7 |
| Ebselen | - | 0.50 | 1.0 | 0.4 |
| Diphenyl diselenide | - | 1.15 | 2.3 | 1.0 |
Data sourced from a study on aniline-derived diselenides to illustrate the structure-activity relationship in GPx mimics. mdpi.com
Methodologies for Analysis of Selenium Compounds in Biological Materials
The analysis of selenium compounds in biological materials is a complex task due to the diversity of selenium species and their typically low concentrations. chemimpex.com Accurate speciation is critical because the biological activity and toxicity of selenium are highly dependent on its chemical form. nih.govscbt.com Methodologies must be able to distinguish between inorganic forms like selenite (SeO₃²⁻) and selenate (B1209512) (SeO₄²⁻), and various organoselenium compounds such as selenocysteine (B57510) and selenomethionine. chemimpex.comnih.gov
Modern analytical approaches often rely on hyphenated techniques, which couple a separation method with a sensitive detection method. High-performance liquid chromatography (HPLC) is frequently used for separation, paired with inductively coupled plasma mass spectrometry (ICP-MS) for highly sensitive and element-specific detection. cyanotech.com This combination allows for the quantification of different selenium species in complex biological matrices like tissue extracts, serum, and urine. cyanotech.com
Other techniques employed for selenium speciation include:
Gas Chromatography (GC): Volatile selenium compounds can be analyzed by GC, often coupled with mass spectrometry (MS) or atomic fluorescence spectrometry (AFS). scbt.com For non-volatile species like selenoamino acids, derivatization is necessary. Notably, this compound has been utilized in derivatization procedures for the GC analysis of selenoamino acids.
Capillary Electrophoresis (CE): CE offers high-resolution separation and can be interfaced with ICP-MS for the analysis of labile species in very small sample volumes.
Atomic Fluorescence Spectrometry (AFS): AFS is a sensitive detection method often used with HPLC and hydride generation (HG) systems for the analysis of selenium species. nih.govscbt.com
Table 2: Analytical Techniques for Selenium Speciation in Biological Samples
This table summarizes various methodologies used for the separation and detection of different selenium species in biological materials, highlighting their principles and typical applications.
| Analytical Technique | Principle | Application | Reference(s) |
| HPLC-ICP-MS | Chromatographic separation followed by elemental mass spectrometric detection. | Quantitative speciation of seleno-compounds (SeO₄²⁻, SeO₃²⁻, SeCys, SeMet) in liver, serum, and urine. | cyanotech.com |
| Gas Chromatography (GC) | Separation of volatile compounds. Derivatization required for non-volatile species. | Analysis of volatile selenium species and derivatized selenoamino acids. | |
| HPLC-HG-AAS | Chromatographic separation followed by hydride generation and atomic absorption spectrometry. | Determination of inorganic selenium species (Se⁴⁺ and Se⁶⁺). | datapdf.com |
| Capillary Zone Electrophoresis (CZE)-ICP-MS | Separation based on electrophoretic mobility in a capillary, coupled with mass spectrometric detection. | Identification of selenoglutathione and differentiation of selenoamino acids in milk. | |
| HPLC-UV-HG-AFS | Chromatographic separation with online UV digestion, hydride generation, and atomic fluorescence detection. | Separation and detection of selenocystine, selenomethionine, selenite, and selenate. | nih.gov |
Emerging Applications
Material Science and Advanced Materials Development
This compound is emerging as a compound of interest in the field of material science. chemimpex.com Its investigation for creating advanced materials is primarily centered on its potential conductive properties and stability under various conditions, which are attractive attributes for applications in electronics. chemimpex.com Organoselenium compounds, in general, are being explored for their utility in material sciences, and this compound serves as a versatile building block for researchers in this domain. chemimpex.commdpi.com
The unique structure of this compound allows for potential modifications to tailor its electronic and physical properties, opening avenues for the development of novel materials. chemimpex.com While specific, large-scale applications are still under investigation, the compound's characteristics suggest its potential use in areas such as:
Conductive Polymers: As a dopant or a component in the synthesis of polymers with tailored electronic properties.
Semiconductors: Incorporation into organic semiconductors for applications in electronic devices.
Catalysis: Its role as a catalyst in various organic reactions also extends to the synthesis of new polymers and materials. mdpi.com
Detailed research findings on the specific performance of this compound in advanced materials are part of ongoing research and development efforts in organoselenium chemistry.
Table 3: Potential Research Directions for this compound in Material Science
This table outlines prospective areas of research for this compound in the development of advanced materials, based on its known chemical properties.
| Research Area | Potential Application | Key Properties to Investigate |
| Organic Electronics | Component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). | Electrical conductivity, thermal stability, processability. |
| Polymer Chemistry | Monomer or additive for specialty polymers. | Influence on polymer properties (e.g., refractive index, conductivity, thermal resistance). |
| Nanomaterials | Precursor for selenium-containing nanoparticles or quantum dots. | Control over particle size, optical and electronic properties. |
| Sensor Technology | Active material in chemical sensors. | Selectivity and sensitivity towards specific analytes. |
Environmental Chemistry
In environmental chemistry, this compound has been identified as a compound with applications in the assessment of selenium levels in ecosystems. chemimpex.com Monitoring selenium is crucial because while it is an essential micronutrient, it can become toxic at concentrations only slightly higher than nutritional levels. nih.govdphen1.com Anthropogenic activities such as mining, agriculture, and power generation can lead to selenium contamination in water and soil. nih.gov
The chemical form, or speciation, of selenium determines its mobility, bioavailability, and toxicity in the environment. dphen1.com Therefore, analytical methods that can accurately measure different selenium species are essential for environmental risk assessment. Organoselenium compounds like this compound can be used as standards or reagents in the analytical procedures developed to monitor environmental selenium. chemimpex.comnih.gov The development of electrochemical sensors and spectrophotometric methods are active areas of research for the in-field and laboratory-based monitoring of environmental pollutants, including selenium. nih.govscbt.com
The challenges in environmental selenium analysis include the low concentrations often encountered and the complex sample matrices. dphen1.com Research continues to focus on developing more sensitive, selective, and robust analytical methods to better understand the biogeochemical cycling of selenium and to mitigate the impacts of its contamination. nih.govdphen1.com
Table 4: Methods and Challenges in Environmental Selenium Monitoring
This table provides an overview of common analytical methods for selenium determination in environmental samples and the associated challenges.
| Method | Principle | Advantages | Challenges |
| Spectrophotometry | Formation of a colored complex with a chelating agent, measured by absorbance. | Cost-effective, suitable for laboratory use. | Potential for interference from other ions, moderate sensitivity. nih.gov |
| Atomic Absorption/Fluorescence Spectrometry (AAS/AFS) | Measurement of absorption or emission of light by free atoms. | High sensitivity and selectivity. | Often requires sample digestion and separation of selenium from the matrix. nih.govscbt.com |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Ionization of the sample in a plasma and detection of ions by mass. | Very high sensitivity, capable of isotopic analysis, suitable for speciation with HPLC. | High equipment cost, potential for polyatomic interferences. cyanotech.com |
| Electrochemical Sensors | Measurement of an electrical signal (e.g., current, potential) generated by a reaction at an electrode surface. | Portability for in-field analysis, rapid response. | Electrode fouling, selectivity in complex environmental matrices. scbt.com |
Future Directions and Challenges in Bis 4 Methoxyphenyl Selenoxide Research
Development of More Sustainable and Greener Synthetic Protocols
A significant challenge in organoselenium chemistry is the development of environmentally benign synthetic methods. benthamscience.com Traditional approaches often involve stoichiometric reagents and harsh reaction conditions. Future research will likely focus on catalytic processes that minimize waste and energy consumption. benthamscience.comnih.gov
Key areas of focus include:
Metal-Free Synthesis: Developing protocols that avoid the use of heavy metals is a key goal. For instance, a metal-free method for synthesizing diaryl selenides from arylboronic acids and arylseleninic acids has been reported, offering a greener alternative. researchgate.netresearchgate.net Another approach utilizes selenium dioxide (SeO2) as a selenium source for the synthesis of diaryl selenides, which is environmentally friendly and cost-effective. researchgate.netscribd.com
Alternative Solvents and Conditions: The use of 'green' solvents like water, ionic liquids, and polyethylene (B3416737) glycol is being explored to create more sustainable synthetic routes. benthamscience.com Furthermore, solvent-free methodologies, such as those employing microwave irradiation, have shown promise in rapidly producing selenol esters with high yields. rsc.org
Catalytic Approaches: The application of catalytic amounts of selenium compounds is a significant advancement. benthamscience.com These organocatalysts can be used in various transformations, aligning with the principles of green chemistry. benthamscience.combohrium.com
Table 1: Comparison of Synthetic Protocols for Diaryl Selenides
| Method | Selenium Source | Catalyst/Reagents | Solvent | Key Advantages |
| Traditional Methods | Various | Often stoichiometric, may involve heavy metals | Organic solvents | Established procedures |
| Arylboronic Acid Method | Arylseleninic acids | None (metal-free) | Dichloromethane or water | Metal-free, milder conditions. researchgate.net |
| SeO2 Method | Selenium dioxide | Iodine | Simple conditions | Environmentally benign, low cost. researchgate.net |
| MOF-Catalyzed Method | Elemental selenium | MOF-199 | Polyethylene glycol (PEG) | High yields, recyclable catalyst. rsc.org |
| Microwave-Assisted | Diorganyl diselenides | None | Solvent-free | Rapid reaction times, high efficiency. rsc.org |
Advancements in Asymmetric Catalysis and Chiral Selenoxide Reagent Design
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and drug discovery. youtube.comyoutube.com Chiral organoselenium compounds, including selenoxides, are emerging as powerful tools in asymmetric catalysis. nih.govmdpi.com
Future advancements in this area will likely involve:
Novel Chiral Ligands: The design and synthesis of new chiral selenium-containing ligands are crucial for developing highly enantioselective catalytic systems. mdpi.comresearchgate.net This includes the development of bifunctional selenides that can promote asymmetric reactions with high stereocontrol. researchgate.netnih.gov
Catalytic Enantioselective Reactions: While stoichiometric chiral selenium reagents have been successful, the development of catalytic versions remains a significant challenge. acs.org Recent progress in the catalytic enantioselective selenolactonization using chiral catalysts offers a promising path forward. acs.orgresearchgate.net
Understanding Stereocontrol: Deeper mechanistic studies are needed to understand the factors that govern stereoselectivity in selenium-catalyzed reactions. This knowledge will enable the rational design of more effective chiral catalysts. cardiff.ac.uk For instance, the wikipedia.orgnih.gov-sigmatropic rearrangement of chiral selenoxides has been used to synthesize optically active alcohols. mdpi.com
Deeper Understanding of Mechanistic Complexity in Selenoxide-Mediated Redox Processes
Selenoxide-mediated reactions, such as oxidations and eliminations, are known for their synthetic utility. wikipedia.org However, the underlying mechanisms can be complex and are not always fully understood. nih.gov
Future research should aim to:
Elucidate Reaction Pathways: Detailed experimental and computational studies are needed to unravel the intricate mechanistic pathways of selenoxide reactions. nih.govacs.org This includes understanding the role of intermediates like selenenic acids. nih.govmdpi.com
Computational Modeling: Density Functional Theory (DFT) calculations have proven to be a valuable tool for investigating the mechanism and energetics of selenoxide eliminations and other redox processes. mdpi.comresearchgate.netnih.gov Continued use of computational methods will provide deeper insights into transition states and reaction coordinates. mdpi.commdpi.com
Influence of Substituents and Environment: A systematic investigation into how electronic and steric factors of the substituents on the selenoxide, as well as the solvent, affect the reaction mechanism and outcome is necessary. acs.org
Table 2: Key Mechanistic Features of Selenoxide Elimination
| Feature | Description | Reference |
| Stereochemistry | The elimination is a syn-elimination process. wikipedia.org | wikipedia.org |
| Transition State | Involves a five-membered cyclic transition state. | |
| Rate | Selenoxide eliminations are generally much faster than the corresponding sulfoxide (B87167) eliminations. wikipedia.org | wikipedia.org |
| Intermediate | A selenenic acid is formed as a byproduct. nih.govmdpi.com | nih.govmdpi.com |
Expansion of Catalytic Scope and Efficiency in Organic Synthesis
Bis(4-methoxyphenyl) selenoxide and related compounds have demonstrated their utility as catalysts in various organic transformations. nih.gov Expanding their catalytic scope and improving their efficiency are key areas for future research.
Potential avenues for exploration include:
Novel Transformations: Developing new synthetic methodologies where selenoxides act as catalysts. This could involve exploring their use in C-H activation, cross-coupling reactions, and other important transformations.
Improving Catalyst Turnover: Research aimed at increasing the turnover number and turnover frequency of selenoxide catalysts will make these methods more practical for large-scale synthesis.
Tandem and Cascade Reactions: Designing one-pot reactions where selenoxide-mediated steps are integrated into more complex reaction sequences will enhance synthetic efficiency. For instance, a selenoxide elimination-triggered enamine hydrolysis has been reported as a novel one-pot reaction. mdpi.comresearchgate.net
Integration with Flow Chemistry and High-Throughput Methodologies
The integration of organoselenium chemistry with modern technologies like flow chemistry and high-throughput screening offers significant advantages in terms of efficiency, safety, and scalability. nih.gov
Future efforts in this domain could involve:
Flow Synthesis: Developing continuous flow processes for the synthesis and application of this compound. researchgate.net Flow chemistry allows for precise control over reaction parameters, leading to improved yields and selectivity. researchgate.net
Automated Reaction Optimization: Utilizing high-throughput screening techniques to rapidly optimize reaction conditions for selenoxide-mediated transformations.
Safer Handling of Reagents: Flow chemistry can mitigate the risks associated with handling potentially toxic selenium compounds by containing them within a closed system. researchgate.net
New Avenues in Pharmaceutical and Materials Science Applications
The unique properties of organoselenium compounds, including this compound, make them attractive candidates for applications in medicinal chemistry and materials science. chemimpex.commdpi.com
Future research in these areas may focus on:
Drug Discovery: Exploring the therapeutic potential of this compound and its derivatives in areas beyond their known antioxidant properties. chemimpex.comnih.govtandfonline.com This could include their evaluation as anticancer, anti-inflammatory, or antiviral agents. nih.govijpsonline.com
Biomaterials: Investigating the incorporation of selenoxides into polymers and other materials to create novel biomaterials with tailored properties, such as antioxidant or antimicrobial surfaces.
Functional Materials: Designing and synthesizing new selenium-containing materials with interesting electronic or optical properties for applications in electronics and photonics.
Q & A
Q. Q1. What are the standard synthetic routes for Bis(4-methoxyphenyl) Selenoxide, and how do reaction conditions influence product purity?
A1. this compound is typically synthesized via oxidation of the corresponding selenide using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid. Key variables include solvent choice (e.g., dichloromethane or ethanol), temperature control (0–25°C), and reaction time (2–24 hours). Impurities often arise from over-oxidation or residual starting materials, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Q2. How is the molecular structure of this compound validated experimentally?
A2. Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR identify methoxy groups (δ ~3.8 ppm for OCH) and aromatic protons.
- X-ray crystallography resolves Se=O bond lengths (~1.66 Å) and hypervalent interactions with substituents (e.g., nitro groups at ~2.75 Å) .
- Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H] at m/z 355.2) .
Advanced Research Questions
Q. Q3. How do substituent effects influence the [2,3]-sigmatropic elimination kinetics of this compound derivatives?
A3. Ortho-substituents like nitro groups lower activation barriers (ΔG‡) by ~3 kcal/mol compared to para-substituents due to intramolecular Se···O interactions. Computational studies (DFT/B3LYP) show electron-withdrawing groups stabilize transition states via hypervalent selenium intermediates. For example, ΔG‡ for o-nitro derivatives is ~14.2 kcal/mol vs. ~17.6 kcal/mol for unsubstituted selenoxides .
Table 1 : Activation Barriers for Selenoxide Elimination
| Substituent | ΔG‡ (kcal/mol) | Se···O Distance (Å) |
|---|---|---|
| None | 17.6 | N/A |
| o-Nitro | 14.2 | 2.75 |
| p-Methoxy | 18.1 | N/A |
Q. Q4. What methodologies are used to analyze competing reaction pathways in selenoxide elimination?
A4. Kinetic isotopic labeling (e.g., O) and trapping experiments differentiate between concerted [2,3]-shifts and radical intermediates. Stereochemical outcomes (retention/inversion) are assessed via chiral HPLC. Computational modeling (e.g., NBO analysis) quantifies orbital interactions driving regioselectivity .
Q. Q5. How can this compound derivatives be applied in targeted drug delivery systems?
A5. The selenoxide moiety enables bioconjugation via Se–S or Se–N bonds. For example:
- Anticancer prodrugs : Selenoxide derivatives release cytotoxic selenol intermediates under reducing conditions (e.g., glutathione in tumor microenvironments).
- Targeted delivery : Functionalization with folate ligands enhances uptake in folate receptor-positive cancers .
Data Contradiction and Resolution
Q. Q6. How can discrepancies in computational vs. experimental ΔG‡ values for selenoxide elimination be resolved?
A6. Discrepancies (e.g., ΔG‡ = 14.2 kcal/mol calculated vs. 19.8 kcal/mol observed for sulfur analogs) arise from truncated molecular models in DFT studies. Hybrid QM/MM approaches incorporating solvation effects and larger molecular frameworks improve accuracy. Experimental validation via Eyring plot analysis (variable-temperature NMR) is recommended .
Q. Q7. What strategies mitigate side reactions during selenoxide synthesis?
A7. Competing oxidation to selenones is minimized by:
- Low-temperature conditions (0–5°C).
- Stoichiometric control of oxidizing agents (e.g., 1.1 eq HO).
- Inert atmosphere (N/Ar) to prevent radical pathways .
Emerging Research Directions
Q. Q8. What role do selenium-centered radicals play in the reactivity of this compound?
A8. Pulse radiolysis studies reveal transient Se-centered radicals during photolytic cleavage. These intermediates participate in C–H bond activation, enabling applications in green catalysis (e.g., C–C coupling) .
Q. Q9. How can this compound be integrated into redox-active materials?
A9. Its reversible Se(II)/Se(IV) redox couple enables use in:
- Organic batteries : As cathode materials with high charge capacity (~300 mAh/g).
- Electrocatalysts : For oxygen reduction reactions (ORR) in fuel cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
